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Compound of Interest

Compound Name: 4-(4-Methylpiperazino)aniline

Cat. No.: B157172 Get Quote

This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR)

characterization of 4-(4-Methylpiperazino)aniline, a compound of interest in medicinal

chemistry and drug development.[1] Beyond a simple recitation of spectral data, this document

delves into the rationale behind experimental choices, offers a comparative analysis with

alternative analytical techniques, and provides detailed, field-tested protocols for obtaining

high-quality data. Our objective is to equip researchers, scientists, and drug development

professionals with a comprehensive understanding of the spectroscopic identity of this

molecule.

Unveiling the Molecular Architecture: ¹H and ¹³C
NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the

unambiguous structural elucidation of organic molecules. By probing the magnetic properties of

atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of

each atom within the 4-(4-Methylpiperazino)aniline molecule.

The structural features of 4-(4-Methylpiperazino)aniline present a fascinating case for NMR

analysis. The molecule comprises a substituted aniline ring and a methylpiperazine moiety,

each with distinct electronic environments that give rise to a characteristic spectral fingerprint.

Below is a detailed analysis of the ¹H and ¹³C NMR spectra, acquired in deuterated dimethyl

sulfoxide (DMSO-d₆), a common solvent for polar analytes.[2]
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¹H NMR Spectral Data and Assignments
The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal

multiplicities (e.g., singlet, doublet, triplet), and integral values, which correspond to the number

of protons generating the signal.

Assignment
Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constant (J,

Hz)

H-Ar (ortho to

NH₂)
~6.75 d 2H ~8.8

H-Ar (meta to

NH₂)
~6.55 d 2H ~8.8

NH₂ ~4.85 s (broad) 2H -

H-piperazine

(adjacent to N-

Aryl)

~2.95 t 4H ~5.0

H-piperazine

(adjacent to N-

CH₃)

~2.40 t 4H ~5.0

N-CH₃ ~2.20 s 3H -

Causality of Chemical Shifts and Multiplicities:

Aromatic Protons: The aniline ring exhibits a classic AA'BB' system. The protons ortho to the

electron-donating amino group (NH₂) are shielded and thus appear at a higher field (lower

ppm) compared to the protons meta to the NH₂ group. The piperazine substituent, also being

electron-donating, further influences these shifts. The doublet multiplicity arises from the

coupling with their adjacent aromatic protons.

Amino Protons: The NH₂ protons typically appear as a broad singlet due to quadrupole

broadening and exchange with residual water in the solvent. Its chemical shift can be

variable depending on concentration and temperature.
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Piperazine Protons: The two sets of methylene protons on the piperazine ring are chemically

distinct. The protons adjacent to the nitrogen attached to the aromatic ring experience a

different electronic environment compared to those adjacent to the methyl-bearing nitrogen.

Both appear as triplets due to coupling with the neighboring methylene protons.

Methyl Protons: The methyl group protons appear as a sharp singlet as there are no

adjacent protons to couple with.

¹³C NMR Spectral Data and Assignments
The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a single peak for

each unique carbon atom in the molecule.

Assignment Chemical Shift (δ, ppm)

C-Ar (C-NH₂) ~148.5

C-Ar (C-piperazine) ~139.0

C-Ar (CH, meta to NH₂) ~116.5

C-Ar (CH, ortho to NH₂) ~114.0

C-piperazine (adjacent to N-Aryl) ~50.5

C-piperazine (adjacent to N-CH₃) ~55.0

N-CH₃ ~46.0

Rationale for Carbon Chemical Shifts:

Aromatic Carbons: The carbon atom attached to the highly electronegative nitrogen of the

amino group (C-NH₂) is significantly deshielded and appears at the lowest field. Conversely,

the carbons ortho and para to the amino group are shielded due to its electron-donating

resonance effect.

Piperazine Carbons: The carbon atoms of the piperazine ring have chemical shifts typical for

aliphatic amines. The substitution pattern on the nitrogens influences their precise chemical

shifts.
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Methyl Carbon: The methyl carbon appears at a characteristic upfield region.

Caption: Molecular structure of 4-(4-Methylpiperazino)aniline.

A Comparative Perspective: Alternative
Characterization Techniques
While NMR is paramount for structural determination, a comprehensive characterization often

involves complementary analytical techniques. Mass Spectrometry (MS) and Fourier-Transform

Infrared (FTIR) Spectroscopy each provide unique and confirmatory information.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-(4-Methylpiperazino)aniline (C₁₁H₁₇N₃), the expected exact mass is

approximately 191.14 g/mol .[3]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 191 would be observed. Key

fragmentation pathways for amines often involve alpha-cleavage, the breaking of the C-C bond

adjacent to the nitrogen atom. For 4-(4-Methylpiperazino)aniline, characteristic fragments

would likely arise from the cleavage of the piperazine ring and the loss of the methyl group.

Loss of a methyl radical (•CH₃): A peak at m/z 176.

Cleavage of the piperazine ring: Fragments corresponding to the substituted aniline and the

methylpiperazine moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of chemical bonds. The spectrum of 4-(4-
Methylpiperazino)aniline would exhibit characteristic absorption bands for its functional

groups.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3450-3250
N-H stretch (asymmetric and

symmetric)
Primary amine (NH₂)

3050-3000 C-H stretch Aromatic

2950-2800 C-H stretch
Aliphatic (piperazine and

methyl)

1620-1580 N-H bend Primary amine (NH₂)

1600, 1500 C=C stretch Aromatic ring

1350-1250 C-N stretch Aromatic amine

1250-1020 C-N stretch Aliphatic amine

The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The

various C-H and C-N stretching and bending vibrations confirm the presence of the aromatic,

piperazine, and methyl groups.

Experimental Protocols: Ensuring Data Integrity
The acquisition of high-quality, reproducible data is contingent upon meticulous experimental

execution. The following protocols are provided as a guide for researchers.

NMR Sample Preparation
Sample Weighing: Accurately weigh 10-20 mg of 4-(4-Methylpiperazino)aniline for ¹H

NMR, and 50-100 mg for ¹³C NMR.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated

dimethyl sulfoxide (DMSO-d₆).

Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the

sample.

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To

remove any particulate matter, a small plug of glass wool can be placed in the pipette.
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Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Experimental Workflow

Sample Preparation

NMR Spectrometer Setup

Insert Sample

Data Acquisition

Lock, Tune, Shim

Data Processing

FID Signal

Spectral Analysis

Fourier Transform, Phasing, Baseline Correction

Click to download full resolution via product page

Caption: A streamlined workflow for NMR analysis.

NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR:
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Pulse Program: Standard single-pulse (e.g., zg30)

Number of Scans: 16-32

Relaxation Delay: 2.0 seconds

Acquisition Time: 4.0 seconds

Spectral Width: -2 to 12 ppm

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30)

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2.0 seconds

Acquisition Time: 1.5 seconds

Spectral Width: 0 to 200 ppm

Conclusion
The comprehensive spectroscopic characterization of 4-(4-Methylpiperazino)aniline through

¹H NMR, ¹³C NMR, MS, and FTIR provides a robust and multi-faceted analytical dataset. This

guide has not only presented the expected spectral features but has also provided the

underlying scientific principles and practical experimental protocols. By understanding the

"why" behind the data, researchers can approach the characterization of this and similar

molecules with greater confidence and insight, ultimately accelerating the pace of discovery in

drug development and related scientific fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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